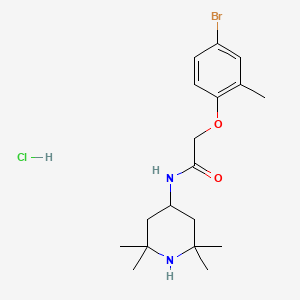![molecular formula C21H25ClN2O6 B4003355 1-[2-(4-Chlorophenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid](/img/structure/B4003355.png)
1-[2-(4-Chlorophenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid
Descripción general
Descripción
1-[2-(4-Chlorophenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenoxyethyl group and a 2-methoxyphenyl group, along with an oxalic acid moiety.
Aplicaciones Científicas De Investigación
1-[2-(4-Chlorophenoxy)ethyl]-4-(2-methoxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 1-(2-methoxyphenyl)piperazine under specific conditions to yield the desired product. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Chlorophenoxy)ethyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(4-Chlorophenoxy)ethyl]-4-phenylpiperazine
- 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine
Uniqueness
1-[2-(4-Chlorophenoxy)ethyl]-4-(2-methoxyphenyl)piperazine stands out due to its unique combination of substituents, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2.C2H2O4/c1-23-19-5-3-2-4-18(19)22-12-10-21(11-13-22)14-15-24-17-8-6-16(20)7-9-17;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLLLTIPOKZIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCOC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]imidazole](/img/structure/B4003278.png)
![(3-methoxypropyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate](/img/structure/B4003279.png)
![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4003286.png)

![4-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]morpholine;oxalic acid](/img/structure/B4003297.png)
![2-({4-[4-(benzyloxy)phenoxy]butyl}amino)ethanol ethanedioate (salt)](/img/structure/B4003313.png)
![N'-[4-(4-tert-butyl-2-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003316.png)

![1-[4-(2,5-dichlorophenoxy)butyl]piperazine oxalate](/img/structure/B4003328.png)
![2-[2-(4-chlorophenoxy)ethyl]-1(2H)-phthalazinone oxalate](/img/structure/B4003332.png)
![1-[3-(2-allyl-4-methylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4003340.png)
![N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4003357.png)
![1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4003383.png)
![1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4003387.png)
